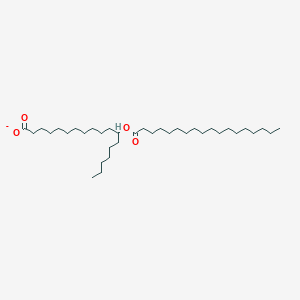
12-Octadecanoyloxy-octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(octadecanoyloxy)octadecanoate is a monocarboxylic acid anion that is the conjugate base of 12-(octadecanoyloxy)octadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 12-(octadecanoyloxy)octadecanoic acid.
Scientific Research Applications
Organogel Research and Applications
12-Octadecanoyloxy-octadecanoate, along with its structural analogs, has been studied for its organogelation properties. Research conducted by Wright and Marangoni (2011) highlights the use of hydroxylated fatty acids like ricinelaidic acid (a derivative of 12-Hydroxy Stearic Acid) in gelling triacylglycerol-based vegetable oils. This organogelation process is influenced by factors such as temperature, concentration, and oil purity. Such organogels have practical applications in cosmetics, lubricating greases, and coatings due to their ability to form long, rigid fibers through hydrogen bonding, contributing to their gel-like structure and stability (Wright & Marangoni, 2011).
Polymerization and Copolymerization
The radical polymerization of 12-Octadecanoyloxy-octadecanoate derivatives has been explored, as in the study by Seno, Fukui, and Sato (2001), where the kinetics and mechanisms of polymerization were examined. This research contributes to the understanding of how such compounds can be polymerized and potentially used in creating new polymeric materials, which could have applications in various industrial sectors, including materials science and engineering (Seno, Fukui, & Sato, 2001).
Thermal Properties and Applications in Phase Change Materials
The study of the thermal conductivity of octadecanoic acid, a closely related compound, provides insights into the thermal transport properties of such fatty acids when used as phase change materials (PCMs) for heat storage. Zou, Qiu, Feng, and Zhang (2019) conducted molecular dynamics studies to understand the size-dependent thermal conductivity of octadecanoic acid in various forms, which is crucial for designing efficient OA-filled composite PCMs for thermal energy storage applications (Zou, Qiu, Feng, & Zhang, 2019).
Biolubricant Development
Research on the modification of oleic acid-based triester derivatives, as outlined by Salih, Salimon, and Yousif (2012), showcases the potential of 12-Octadecanoyloxy-octadecanoate and its derivatives in developing synthetic biolubricant basestocks. These derivatives exhibit favorable properties such as low pour points and high oxidation stability, making them suitable for industrial fluid applications in varying temperature conditions (Salih, Salimon, & Yousif, 2012).
properties
Product Name |
12-Octadecanoyloxy-octadecanoate |
|---|---|
Molecular Formula |
C36H69O4- |
Molecular Weight |
565.9 g/mol |
IUPAC Name |
12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)/p-1 |
InChI Key |
HCUIHIKPUYHKSQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



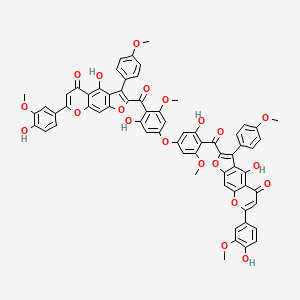
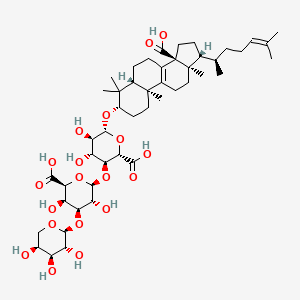
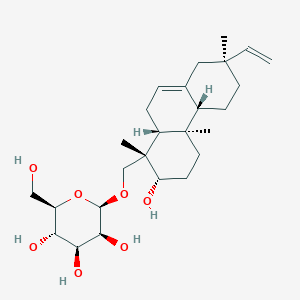
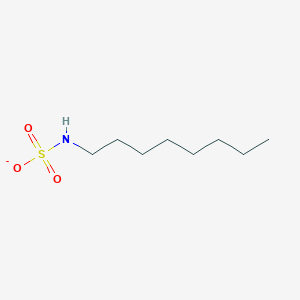
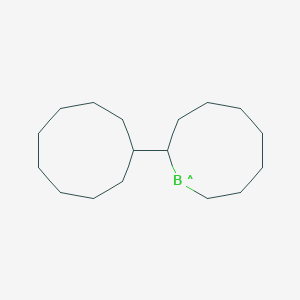
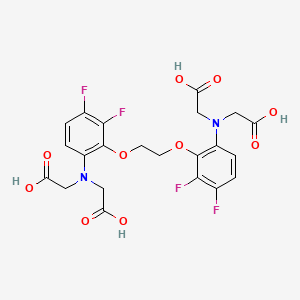
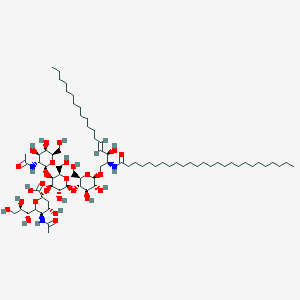
![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)
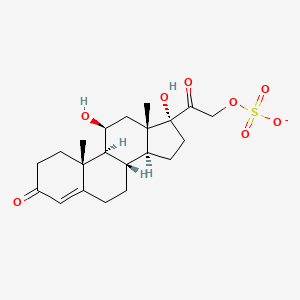
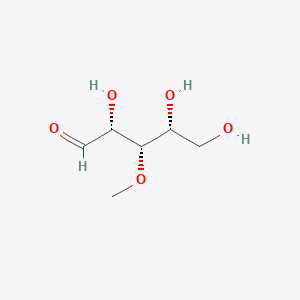
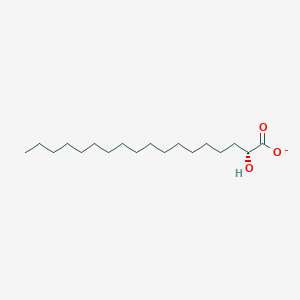
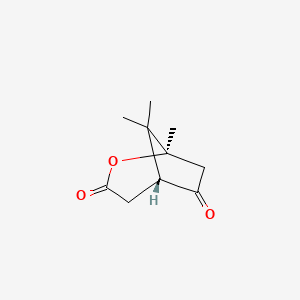
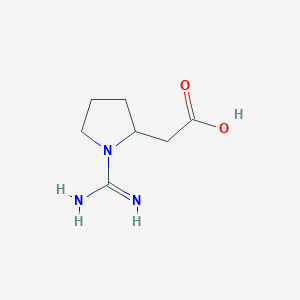
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)